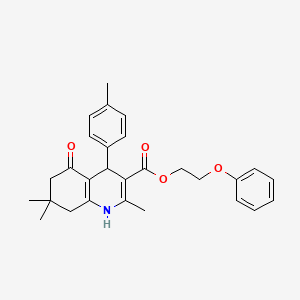![molecular formula C16H15Br2NO2S2 B11690501 (5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690501.png)
(5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-ciclohexil-5-[(3,5-dibromo-4-hidroxifenil)metilideno]-2-sulfanilideno-1,3-tiazolidin-4-ona es un compuesto orgánico sintético que pertenece a la clase de las tiazolidinonas. Estos compuestos son conocidos por sus diversas actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas. La estructura única de este compuesto, que presenta un núcleo de tiazolidinona con sustituyentes ciclohexilo y dibromo-hidroxifenilo, lo convierte en un tema de interés en la química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5Z)-3-ciclohexil-5-[(3,5-dibromo-4-hidroxifenil)metilideno]-2-sulfanilideno-1,3-tiazolidin-4-ona generalmente involucra la condensación de un derivado de ciclohexilamina con un dibromo-hidroxibenzaldehído en presencia de un precursor de tiazolidinona. La reacción se lleva a cabo normalmente bajo condiciones de reflujo en un disolvente adecuado como etanol o metanol. La mezcla de reacción se enfría entonces y el producto se aísla por filtración y se purifica por recristalización.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y equipos de síntesis automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, puede mejorar aún más la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5Z)-3-ciclohexil-5-[(3,5-dibromo-4-hidroxifenil)metilideno]-2-sulfanilideno-1,3-tiazolidin-4-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiazolidinona en un anillo de tiazolidina.
Sustitución: Los átomos de halógeno en el grupo dibromo-hidroxifenilo pueden sustituirse por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas, los tioles o los alcóxidos pueden utilizarse para reacciones de sustitución.
Principales Productos Formados
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de tiazolidina.
Sustitución: Diversos derivados de tiazolidinona sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, (5Z)-3-ciclohexil-5-[(3,5-dibromo-4-hidroxifenil)metilideno]-2-sulfanilideno-1,3-tiazolidin-4-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas
Biología
Biológicamente, este compuesto ha mostrado prometedores resultados en varios ensayos por sus propiedades antimicrobianas y antiinflamatorias. Puede inhibir el crecimiento de ciertas bacterias y hongos, lo que lo convierte en un posible candidato para el desarrollo de nuevos antibióticos.
Medicina
En medicina, (5Z)-3-ciclohexil-5-[(3,5-dibromo-4-hidroxifenil)metilideno]-2-sulfanilideno-1,3-tiazolidin-4-ona se está investigando por sus propiedades anticancerígenas. Los estudios preliminares sugieren que puede inducir la apoptosis en las células cancerosas, lo que lo convierte en un posible compuesto principal para el desarrollo de fármacos anticancerígenos.
Industria
Industrialmente, este compuesto puede utilizarse como intermedio en la síntesis de diversos productos farmacéuticos y agroquímicos. Su estructura única permite el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-3-ciclohexil-5-[(3,5-dibromo-4-hidroxifenil)metilideno]-2-sulfanilideno-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. En aplicaciones antimicrobianas, puede inhibir la síntesis de las paredes celulares bacterianas o interrumpir la integridad de la membrana. En aplicaciones anticancerígenas, puede inducir la apoptosis activando vías de señalización específicas e inhibiendo la proliferación celular.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de tiazolidinona: Estos compuestos comparten el núcleo de tiazolidinona y exhiben actividades biológicas similares.
Derivados de ciclohexilo: Los compuestos con grupos ciclohexilo a menudo muestran una mayor lipofilicidad y permeabilidad de la membrana.
Derivados de dibromo-hidroxifenilo: Estos compuestos son conocidos por sus propiedades antimicrobianas y antioxidantes.
Singularidad
La singularidad de (5Z)-3-ciclohexil-5-[(3,5-dibromo-4-hidroxifenil)metilideno]-2-sulfanilideno-1,3-tiazolidin-4-ona radica en su combinación de características estructurales, que confieren una amplia gama de actividades biológicas. Su capacidad para sufrir diversas reacciones químicas también lo convierte en un compuesto versátil para la química sintética y medicinal.
Propiedades
Fórmula molecular |
C16H15Br2NO2S2 |
|---|---|
Peso molecular |
477.2 g/mol |
Nombre IUPAC |
(5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15Br2NO2S2/c17-11-6-9(7-12(18)14(11)20)8-13-15(21)19(16(22)23-13)10-4-2-1-3-5-10/h6-8,10,20H,1-5H2/b13-8- |
Clave InChI |
FRASMOMUTAHWQH-JYRVWZFOSA-N |
SMILES isomérico |
C1CCC(CC1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/SC2=S |
SMILES canónico |
C1CCC(CC1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-5-(4-nitrophenyl)-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690437.png)
![4-(3-{[(3,5-Dinitrophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B11690450.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11690451.png)
![N'-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11690468.png)
![4-chloro-N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11690474.png)

![4-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B11690483.png)

![3-chloro-N-(3,4-dimethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690495.png)

![(4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690506.png)
![(2Z,5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690507.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11690515.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11690517.png)
